N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline
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Overview
Description
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with methanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then subjected to a condensation reaction with 4-methoxybenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anti-arthritic agent.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Biological Studies: The compound is studied for its effects on cellular signaling pathways, particularly those involving the signal transducer and activator of transcription 3 (STAT3) pathway.
Mechanism of Action
The mechanism of action of N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline involves the inhibition of the STAT3 pathway. This pathway is crucial in various cellular processes, including inflammation and cell proliferation. By inhibiting STAT3, the compound exerts anti-inflammatory and anti-proliferative effects .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound also targets the STAT3 pathway and has similar anti-inflammatory properties.
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: This compound shares structural similarities and undergoes similar chemical reactions.
Uniqueness
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline is unique due to its specific methanesulfonyl and imino functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-methoxy-N-[(Z)-3-(4-methoxyphenyl)imino-2-methylsulfonylprop-1-enyl]aniline |
InChI |
InChI=1S/C18H20N2O4S/c1-23-16-8-4-14(5-9-16)19-12-18(25(3,21)22)13-20-15-6-10-17(24-2)11-7-15/h4-13,19H,1-3H3/b18-12-,20-13? |
InChI Key |
RJYFIYKFVSHPKD-UDWIVRIUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C=NC2=CC=C(C=C2)OC)\S(=O)(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C=NC2=CC=C(C=C2)OC)S(=O)(=O)C |
Origin of Product |
United States |
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